Imidazo[1,2-a]pyrazin-2-amine hydrobromide
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Overview
Description
Imidazo[1,2-a]pyrazin-2-amine hydrobromide is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile applications in drug development and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazin-2-amine hydrobromide typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of bromine and acetic acid at controlled temperatures . Another approach could involve the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often leverage scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-2-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents to convert the compound into its reduced form.
Substitution: This includes nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-2-amine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry, including as antituberculosis agents.
Imidazo[1,2-a]pyrimidine: Widely used in synthetic chemistry and drug development.
Imidazo[1,2-a]pyrazine: Similar in structure but may have different biological activities and applications.
Uniqueness
Imidazo[1,2-a]pyrazin-2-amine hydrobromide stands out due to its unique combination of chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H7BrN4 |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrazin-2-amine;hydrobromide |
InChI |
InChI=1S/C6H6N4.BrH/c7-5-4-10-2-1-8-3-6(10)9-5;/h1-4H,7H2;1H |
InChI Key |
HQFMSSSUSLTQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)N.Br |
Origin of Product |
United States |
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